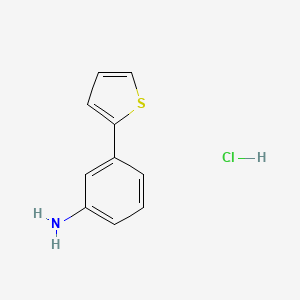

3-(Thiophen-2-yl)aniline hydrochloride

Description

Significance of Thiophene-Aniline Scaffolds in Modern Organic and Materials Chemistry

The fusion of thiophene (B33073) and aniline (B41778) into a single molecular scaffold creates a versatile building block with significant electronic and structural properties that are highly sought after in both organic and materials chemistry. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is an electron-rich system known for its stability and well-established chemistry. smolecule.com Its derivatives are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. smolecule.comvulcanchem.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can influence drug-receptor interactions. vulcanchem.com

Aniline, consisting of an amino group attached to a benzene (B151609) ring, serves as a crucial electron-donor component. The combination of an electron-donating aniline moiety with an electron-accepting thiophene unit in a donor-acceptor (D-A) structure is a key strategy in designing advanced materials. This arrangement facilitates intramolecular charge transfer, a phenomenon that is critical for creating materials with desirable optical and electronic properties. Copolymers of thiophene and aniline have been investigated for their potential in enhancing electrical conductivity and for their electrochromic properties, which are suitable for applications like smart windows and displays.

In medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds and FDA-approved drugs. vulcanchem.com It is often used as a bioisosteric replacement for phenyl rings in drug design to modify physicochemical properties and improve biological activity. vulcanchem.com The thiophene-aniline scaffold, therefore, represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, ranging from anticancer to antimicrobial agents. The synthetic accessibility and the ability to functionalize both the thiophene and aniline rings allow for the creation of large libraries of derivatives for screening and optimization.

Foundational Structural Features and their Academic Implications

The hydrochloride salt form means the amine group (-NH2) is protonated to form an anilinium group (-NH3+Cl-). This protonation increases the compound's polarity and often enhances its stability and solubility in polar solvents, which is advantageous for solution-phase reactions. However, for many synthetic applications, the free amine form, 3-(thiophen-2-yl)aniline, is required, which can be readily generated by neutralization.

The academic implications of these structural features are significant. The free amino group is a potent nucleophile and a directing group in electrophilic aromatic substitution reactions. Its position at C3 of the phenyl ring, however, means its directing influence on incoming substituents is different from that of the more commonly studied 4-substituted anilines. The thiophene ring itself is an aromatic system with its own reactivity patterns, typically favoring electrophilic substitution at the C5 position (alpha to the sulfur and adjacent to the point of attachment to the phenyl ring). The interplay between these two interconnected aromatic systems provides a rich platform for synthetic diversification. Researchers can selectively functionalize either ring to tune the molecule's properties for specific outcomes in materials science or medicinal chemistry.

Below is a table summarizing the basic structural and chemical properties of the parent compound, 3-(thiophen-2-yl)aniline.

| Property | Value |

| Molecular Formula | C10H9NS |

| Monoisotopic Mass | 175.04558 Da |

| InChIKey | YUTPSMJOCLLMBK-UHFFFAOYSA-N |

| Predicted XlogP | 3.1 |

| Hydrogen Bond Donor Count | 1 (for free amine) |

| Hydrogen Bond Acceptor Count | 2 (for free amine) |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem. |

The hydrochloride salt, 3-(Thiophen-2-yl)aniline hydrochloride, would have a molecular formula of C10H10ClNS. The presence of both the electron-rich thiophene and the versatile aniline moiety within a single, stable, and synthetically accessible molecule makes it a valuable building block in advanced chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-thiophen-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSBHFVOWMQLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Thiophen 2 Yl Aniline Hydrochloride

Strategic Synthesis of the Core 3-(Thiophen-2-yl)aniline Moiety

The central challenge in synthesizing 3-(thiophen-2-yl)aniline lies in the efficient formation of the aryl-thiophene bond. Palladium-catalyzed cross-coupling reactions are the predominant methods, with other carbon-carbon bond-forming strategies serving as alternatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry due to their efficiency and tolerance of various functional groups. researchgate.net The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this type of transformation. researchgate.netnih.gov

The Suzuki-Miyaura reaction is the method of choice for creating the 3-(thiophen-2-yl)aniline core structure. unimib.itresearchgate.net This reaction typically involves the coupling of a thiophene-based organoboron compound with an aniline-based halide (or vice versa) in the presence of a palladium catalyst and a base. unimib.itresearchgate.net

A common approach is the reaction of 3-bromoaniline (B18343) with 2-thienyl boronic acid. researchgate.net This strategy directly links the thiophene (B33073) ring at the desired position on the aniline (B41778) core. Conversely, the reaction can be performed using 3-aminophenylboronic acid and 2-bromothiophene. mdpi.com The choice of reactants often depends on the commercial availability and stability of the starting materials. nih.gov

Recent advancements have explored more environmentally friendly procedures, such as conducting the reaction in aqueous media using surfactants. researchgate.netmdpi.com For instance, the use of Kolliphor EL, a polyethoxylated castor oil derivative, allows for the creation of nanoreactors in water, which can lead to high yields and short reaction times even without an inert atmosphere. unimib.itresearchgate.netmdpi.com

| Aniline Precursor | Thiophene Precursor | Catalyst System | Reaction Medium | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ / Et₃N | Aqueous Kolliphor EL | 88% | unimib.itresearchgate.net |

| 3-Aminophenylboronic acid | 2-Bromothiophene | Pd(dtbpf)Cl₂ / Et₃N | Aqueous Kolliphor EL / Toluene | High | mdpi.com |

Optimizing the catalytic system and reaction conditions is crucial for maximizing the yield and efficiency of the Suzuki-Miyaura coupling. researchgate.netillinois.edu The choice of catalyst, ligand, base, and solvent system significantly impacts the reaction's success. researchgate.netresearchgate.net

For the synthesis of aryl-thiophene linkages, catalysts like Pd(dtbpf)Cl₂ have proven highly effective, especially in micellar catalysis systems. unimib.itresearchgate.netmdpi.com This catalyst, used in conjunction with a base such as triethylamine (B128534) (Et₃N), can facilitate the reaction at room temperature, often in a matter of minutes. mdpi.com

The screening of different palladium catalysts, ligands, and solvents is a common optimization strategy. researchgate.netillinois.edu For challenging couplings, a systematic approach is often employed to find the ideal combination. researchgate.net For example, while traditional catalysts like Pd(PPh₃)₄ might be ineffective in some cases, others like Pd(OAc)₂ combined with specific phosphine (B1218219) ligands (e.g., S-Phos) can provide significantly better results. researchgate.net Solvents also play a key role, with ethers like 1,4-dioxane (B91453) or dimethoxyethane (DME) often being effective. researchgate.net The development of closed-loop, machine-learning-assisted workflows has recently emerged as a powerful tool for rapidly identifying optimal conditions for complex reactions like heteroaryl Suzuki-Miyaura couplings. illinois.edunih.gov

| Parameter | Examples | Purpose/Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(dtbpf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | mdpi.comresearchgate.net |

| Ligand | dtbpf, PPh₃, S-Phos | Stabilizes the palladium center and influences its reactivity and selectivity. | mdpi.comresearchgate.net |

| Base | Et₃N, K₃PO₄, K₂CO₃ | Activates the boronic acid component for transmetalation. | researchgate.netmdpi.comresearchgate.net |

| Solvent | Aqueous Kolliphor EL, Dioxane, Toluene, DME | Affects solubility of reagents and catalyst, and can influence reaction rate and yield. | mdpi.comresearchgate.net |

Alternative Carbon-Carbon Bond Forming Reactions (e.g., Ullman-type Couplings)

While palladium-catalyzed reactions are dominant, alternative methods like the Ullmann condensation can also be used to form the aryl-thiophene C-C bond. wikipedia.orgorganic-chemistry.org The Ullmann reaction is a copper-promoted coupling of an aryl halide with another molecule, in this case, a thiophene derivative. wikipedia.org

Traditionally, these reactions require stoichiometric amounts of copper and high temperatures (often over 200°C) in polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The classic Ullmann reaction involves coupling an aryl halide with an excess of copper metal at elevated temperatures. organic-chemistry.org A key intermediate in this process is an organocopper compound. organic-chemistry.org

Modern variations of the Ullmann-type reaction utilize soluble copper catalysts, often with ligands such as diamines or picolinic acid, which can allow for milder reaction conditions. wikipedia.orgnih.gov For the synthesis of a biaryl compound like 3-(thiophen-2-yl)aniline, the reaction would typically involve coupling an activated aryl halide with a thiophene-copper species or vice-versa. organic-chemistry.org However, compared to the Suzuki-Miyaura reaction, Ullmann-type couplings are generally less common for this specific transformation due to the often harsh conditions required. wikipedia.org

Hydrochloride Salt Formation and Stabilization

Once the core 3-(thiophen-2-yl)aniline molecule is synthesized, it is converted into its hydrochloride salt. This is a common practice for amine-containing compounds to improve their stability, crystallinity, and handling properties.

Synthetic Procedures for 3-(Thiophen-2-yl)aniline Hydrochloride

The formation of this compound is a straightforward acid-base reaction. youtube.comwikipedia.org The free base, 3-(thiophen-2-yl)aniline, is dissolved or suspended in a suitable solvent, and then treated with hydrochloric acid. mdpi.comyoutube.com

A typical procedure involves dissolving the synthesized 3-(thiophen-2-yl)aniline free base in a protic solvent like ethanol (B145695) or isopropanol. mdpi.comgoogle.com An equimolar amount of hydrochloric acid (either as a gas, an aqueous solution, or a solution in an organic solvent like dioxane or ether) is then added to the stirred solution. youtube.com The anilinium chloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution upon formation. youtube.comgoogle.com The resulting solid can then be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried to yield the final this compound product. google.com

Impact of Salt Formation on Chemical Properties Relevant to Synthesis

The conversion of 3-(thiophen-2-yl)aniline to its hydrochloride salt has a profound impact on its chemical properties, significantly influencing its handling and reactivity in synthetic procedures. Aniline and its derivatives are weak bases that readily react with strong acids like hydrochloric acid (HCl) to form anilinium salts. quora.com This acid-base reaction protonates the nitrogen atom of the amino group, converting it into an anilinium cation (-NH₃⁺).

This transformation alters several key properties:

Solubility: The most significant change is in solubility. While the free base, 3-(thiophen-2-yl)aniline, is expected to have limited solubility in water, the hydrochloride salt is highly water-soluble due to its ionic character. solubilityofthings.comnih.gov This property is advantageous for reactions conducted in aqueous media or for purification processes involving extraction. Conversely, its solubility in non-polar organic solvents is reduced compared to the free base. solubilityofthings.com

Reactivity: The formation of the anilinium ion dramatically reduces the nucleophilicity of the nitrogen atom. More importantly, it deactivates the aniline ring towards electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group; however, the protonated anilinium group (-NH₃⁺) is strongly electron-withdrawing and acts as a meta-directing deactivator. byjus.com Therefore, to perform electrophilic substitution reactions that rely on the activating effect of the amino group, the hydrochloride salt must first be neutralized with a base to regenerate the free amine.

Stability and Handling: Aniline hydrochloride exists as a crystalline solid that is generally more stable and less sensitive to air and light than its oily free base counterpart. nih.govchemicalbook.com This makes the salt easier to store, handle, and weigh accurately for reactions. tandfonline.com

Table 1: Comparison of Properties: Aniline vs. Aniline Hydrochloride This table uses aniline and aniline hydrochloride as a model to illustrate the general effects of salt formation applicable to 3-(thiophen-2-yl)aniline and its hydrochloride.

| Property | Aniline (Free Base) | Aniline Hydrochloride (Salt) | Reference(s) |

| Physical State | Oily Liquid | Crystalline Solid | nih.gov |

| Water Solubility | Sparingly soluble (36 g/L at 25°C) | Highly soluble (1070 g/L at 20°C) | nih.gov |

| Effect on Benzene (B151609) Ring | Activating, ortho-, para-directing | Deactivating, meta-directing | byjus.com |

| Reactivity towards Electrophiles | High | Low | byjus.com |

| Handling | Air and light sensitive, requires careful handling | More stable, easier to handle and store | chemicalbook.com |

Derivatization Strategies and Functionalization

The dual aromatic nature of 3-(thiophen-2-yl)aniline provides a rich platform for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Both the aniline and thiophene rings can undergo electrophilic aromatic substitution, but their reactivity and regioselectivity are distinct.

Thiophene Ring: The thiophene ring is significantly more reactive towards electrophiles than benzene. nih.gov Substitution occurs preferentially at the α-positions (C2 and C5). In 3-(thiophen-2-yl)aniline, the C2 position is occupied by the bond to the aniline ring. Therefore, electrophilic attack is strongly directed to the C5 position. researchgate.net

Aniline Ring: In its free base form (after neutralization of the hydrochloride), the aniline ring is highly activated by the powerful electron-donating amino group, which directs incoming electrophiles to the ortho- and para-positions (C2, C4, and C6). byjus.com

The C4-position (para to the amine) is electronically favored.

The C6-position (ortho to the amine) is also electronically favored.

The C2-position (ortho to the amine and adjacent to the bulky thiophene substituent) is electronically active but may be sterically hindered.

A competition exists between substitution on the highly activated thiophene ring and the activated aniline ring. Reaction conditions can often be tuned to favor substitution on one ring over the other. For instance, milder conditions might favor substitution at the C5 position of the more reactive thiophene ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Primary Target Site(s) | Potential Product(s) |

| Bromination | Br₂/Lewis Acid | Thiophene C5, Aniline C4/C6 | 5-Bromo-3-(thiophen-2-yl)aniline, 4-Bromo-3-(thiophen-2-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | Thiophene C5 | 3-(5-Nitrothiophen-2-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | Aniline C4 | 4-Amino-2-(thiophen-2-yl)benzenesulfonic acid |

The primary amino group is a key site for functionalization. A common and straightforward modification is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. researchgate.net This reaction requires the amine to be in its free base form. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. researchgate.netajol.info

This strategy allows for the introduction of a wide variety of substituents onto the aniline nitrogen, depending on the structure of the carbonyl compound used. These Schiff bases are versatile intermediates in their own right, used in the synthesis of various biologically active compounds and ligands for metal complexes. nih.govresearchgate.net

General Reaction for Schiff Base Formation: 3-(Thiophen-2-yl)aniline + R-CHO → 3-(Thiophen-2-yl)-N-(aryl/alkyl-methylene)aniline + H₂O

Building upon the reactivity of the individual components, multistep synthetic routes can yield derivatives with multiple functional groups. These strategies often combine reactions targeting the different reactive sites on the molecule. For example, a synthetic sequence could involve:

Selective electrophilic halogenation of the thiophene ring at the C5 position.

Neutralization of the hydrochloride to the free amine.

Formation of a Schiff base at the amino group.

Further modification using cross-coupling reactions, such as the Suzuki-Miyaura coupling, on the halogenated thiophene to introduce another aryl or alkyl group. researchgate.net

Such approaches provide access to a vast library of complex molecules with tailored electronic and structural properties, which are of interest in materials science and medicinal chemistry. researchgate.netmdpi.com

The strategic placement of the amino group and the thiophene ring allows 3-(thiophen-2-yl)aniline to serve as a key precursor for building more complex, often fused, heterocyclic systems. researchgate.net The amine functionality can act as a nucleophile in cyclization reactions, while the thiophene ring can also participate or be a platform for building further rings.

For instance, reactions that involve both the amine and an ortho-position on the aniline ring can lead to the formation of fused systems. A notable example is the use of similar bifunctional precursors in the synthesis of quinazoline (B50416) derivatives. researchgate.net The synthesis often involves reacting the amine with a reagent that introduces a one-carbon unit, which then undergoes cyclization with an adjacent C-H bond on the aniline ring. The presence of the thiophene substituent can influence the properties and subsequent reactivity of the resulting heterocyclic product.

Advanced Spectroscopic and Spectrochemical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-(Thiophen-2-yl)aniline hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of the thiophene (B33073) and aniline (B41778) rings.

Due to the limited availability of direct spectral data for the hydrochloride salt, the following analyses are based on the known data for the free base, 3-(Thiophen-2-yl)aniline, and analogous compounds like aniline hydrochloride. The formation of the anilinium ion (Ar-NH₃⁺) in the hydrochloride salt induces significant changes, primarily a downfield shift (deshielding) for the nuclei on the aniline ring due to the electron-withdrawing inductive effect of the positively charged nitrogen atom.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two main regions corresponding to the protons of the aniline ring and the thiophene ring.

Thiophene Ring Protons: The thiophene ring displays a characteristic three-proton AMX spin system. The proton at the 5-position (H-5') typically appears as a doublet of doublets around 7.29 ppm, coupling to both H-3' and H-4'. The proton at the 3-position (H-3') also appears as a doublet of doublets near 7.25 ppm. The proton at the 4-position (H-4'), flanked by the other two thiophene protons, resonates as a triplet (or more precisely, a doublet of doublets) around 7.07 ppm.

Aniline Ring Protons: In the free base, the protons on the aniline ring resonate between approximately 6.70 and 7.20 ppm. Upon protonation to form the hydrochloride salt, these signals are expected to shift downfield due to the deshielding effect of the -NH₃⁺ group. The proton at C2 (ortho to the thiophene) would appear as a triplet, while the proton at C6 (ortho to the anilinium group) would be a doublet of doublets. The protons at C4 and C5 would also show characteristic splitting patterns.

Anilinium Protons (-NH₃⁺): The protons of the anilinium group would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aniline H-2 | ~7.4 - 7.6 | t (triplet) |

| Aniline H-4 | ~7.3 - 7.5 | d (doublet) |

| Aniline H-5 | ~7.2 - 7.4 | t (triplet) |

| Aniline H-6 | ~7.1 - 7.3 | d (doublet) |

| Thiophene H-3' | ~7.25 | dd (doublet of doublets) |

| Thiophene H-4' | ~7.07 | t (triplet) / dd |

| Thiophene H-5' | ~7.29 | dd (doublet of doublets) |

| -NH₃⁺ | Variable (Broad) | s (singlet, broad) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the biarene structure.

Similar to the ¹H NMR, the carbon signals of the aniline ring are expected to be shifted downfield compared to the free base. The carbon atom directly bonded to the anilinium group (C-3) would experience a significant downfield shift. The carbon attached to the thiophene ring (C-1) would also be affected. The thiophene carbon signals are generally less influenced by the protonation state of the distant aniline group. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aniline C-1 | ~135 - 138 |

| Aniline C-2 | ~118 - 121 |

| Aniline C-3 | ~140 - 143 |

| Aniline C-4 | ~129 - 132 |

| Aniline C-5 | ~120 - 123 |

| Aniline C-6 | ~116 - 119 |

| Thiophene C-2' | ~143 - 145 |

| Thiophene C-3' | ~123 - 125 |

| Thiophene C-4' | ~128 - 130 |

| Thiophene C-5' | ~124 - 126 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular puzzle and providing unequivocal structural proof. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons within the aniline ring (e.g., H-4 with H-5, H-5 with H-6) and within the thiophene ring (e.g., H-3' with H-4', H-4' with H-5'). This allows for the mapping of the proton connectivity within each ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J C-H coupling). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal on the horizontal axis to its corresponding carbon signal on the vertical axis. This technique is essential for assigning the carbon signals of all protonated carbons (CH groups) in the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" that is unique to the compound's structure and functional groups.

FT-IR spectroscopy is highly effective for identifying functional groups. The spectrum of this compound is dominated by vibrations from the anilinium group, the two aromatic rings, and the thiophene C-S bond. A key difference from the free base (aniline) is the replacement of the sharp primary amine N-H stretches with the broad, strong absorptions of the anilinium (-NH₃⁺) group. nist.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-intensity bands from both rings. |

| N-H Stretch (-NH₃⁺) | 3000 - 2500 | Very broad and strong absorption, characteristic of anilinium salts. nist.gov |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp bands of varying intensity, fingerprint region for the aromatic systems. |

| N-H Bend (-NH₃⁺) | ~1600 - 1550 | Medium to strong absorption. |

| C-N Stretch | ~1300 - 1200 | Medium intensity band. |

| C-S Stretch (Thiophene) | ~850 - 700 | Characteristic thiophene ring vibration. nih.gov |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong bands whose positions indicate the substitution pattern of the rings. |

Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. mdpi.com For this compound, strong Raman signals are expected for the symmetric stretching modes of the aromatic rings and the C-S bond of the thiophene ring. jchps.com

Key expected bands include:

Symmetric Ring Breathing: A strong, sharp band for the thiophene ring is typically observed around 1410 cm⁻¹. The benzene (B151609) ring will also have characteristic breathing modes.

C=C Stretching: Intense bands corresponding to the conjugated C=C stretching vibrations of both rings would appear in the 1550-1610 cm⁻¹ region.

C-S Stretching: The C-S symmetric stretch in thiophene derivatives gives a characteristic Raman signal. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are also visible, typically above 3000 cm⁻¹. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of all key structural motifs within the molecule.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within this compound. The spectrum of this compound is primarily defined by the electronic properties of its two constituent aromatic systems: the aniline ring and the thiophene ring. The absorption bands observed are typically associated with π → π* transitions.

In related polymeric systems incorporating both aniline and thiophene units, distinct absorption maxima have been identified. For instance, studies on polymers containing these moieties show absorption bands around 290 nm, attributed to the π - π* transitions of the benzenoid ring from the aniline component. researchgate.net A second major absorption is often observed at higher wavelengths, around 360 nm, which is ascribed to the π - π* electronic transitions within the thiophene ring. researchgate.net The gas-phase electronic absorption spectrum of aniline itself shows strong features maximizing at approximately 285 nm and 230 nm. researchgate.net

For this compound, the protonation of the aniline nitrogen to form the anilinium ion significantly influences the electronic structure. This protonation can lead to a hypsochromic shift (blue shift) of the benzene-related absorption band compared to the neutral aniline derivative. In studies of HCl-doped polyaniline, characteristic absorption peaks have been noted at 420 nm and 800 nm. researchgate.net When thiophene and aniline are copolymerized, a bathochromic shift (red shift) of the absorption maximum is often observed, which suggests an extension of the π-conjugation across the newly formed polymer backbone. jept.de The introduction of various functional groups or the formation of copolymers can further modify the absorption profile, leading to broadened or shifted peaks that reflect changes in the electronic band gap. researchgate.netnih.gov

Table 1: Representative UV-Vis Absorption Maxima for Aniline-Thiophene Systems

| Compound/Polymer System | Absorption Maxima (λmax) | Attributed Transition | Source(s) |

| Aniline (gas phase) | ~230 nm, ~285 nm | π → π* (1B_a, 1B_b ← 1A_1) | researchgate.net |

| Polymer with Aniline & Thiophene Units | ~290 nm | π - π* (Benzenoid Ring) | researchgate.net |

| Polymer with Aniline & Thiophene Units | ~360 nm | π - π* (Thiophene Ring) | researchgate.net |

| HCl Doped Polyaniline Nanocomposite | 420 nm, 800 nm | Polaron/Bipolaron Bands | researchgate.net |

| Thiophene-Aniline Copolymer | Red-shifted vs. Homopolymers | Extended π-conjugation | jept.de |

While comprehensive photoluminescence data for this compound itself is not extensively documented, studies on its derivatives and related polymers indicate that the thiophene-aniline scaffold can be a component of photoluminescent materials. The fluorescence properties are intrinsically linked to the electronic structure and the potential for radiative decay from an excited state.

For example, certain poly(Schiff bases) that incorporate both thiophene and aniline moieties have been shown to exhibit photoluminescence. researchgate.net Similarly, copolymers of dodecylthiophene functionalized with aniline groups at the side chain have been investigated using fluorescence spectroscopy, which revealed that the polymer chains form p-stacked aggregates on single-walled carbon nanotubes in non-covalent hybrids. mdpi.com The efficiency and wavelength of photoluminescence in such systems are highly dependent on the extent of conjugation, the rigidity of the molecular structure, and the nature of any substituents on the aromatic rings. These findings suggest that derivatives of 3-(thiophen-2-yl)aniline could be chemically modified to tune their emission properties for applications in organic electronics and sensors.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides definitive information on the molecular weight and structural integrity of 3-(Thiophen-2-yl)aniline and its hydrochloride salt. The molecular weight of the free base, 3-(Thiophen-2-yl)aniline (C₁₀H₉NS), is 175.25 g/mol . sigmaaldrich.comsigmaaldrich.com The hydrochloride salt would have a corresponding molecular weight of approximately 211.71 g/mol .

Under electron impact (EI) ionization, the molecule would produce a molecular ion (M⁺) peak corresponding to the free base. Aromatic systems like thiophene and aniline are known to produce relatively stable molecular ions due to the delocalization of the radical cation. libretexts.org For the protonated molecule, often observed in techniques like electrospray ionization (ESI), the [M+H]⁺ ion for the free base would be detected at an m/z (mass-to-charge ratio) of approximately 176.05. uni.lu

The fragmentation pattern offers insight into the compound's structure. Key fragmentation pathways for related structures include:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org

Cleavage of the C-N Bond: Studies on related thiophene-dicarbonyldianilides show that a dominant fragmentation pathway is the cleavage of the amide C-N bond. nih.gov

Thiophene Ring Fragmentation: The thiophene ring itself can fragment, with a characteristic loss of a CS (thioformyl) radical, as has been observed in the fragmentation of thiophenol. researchgate.net

Predicted mass spectrometry data for adducts of the free base, 3-(Thiophen-2-yl)aniline, highlights several potential ions that could be observed.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for 3-(Thiophen-2-yl)aniline Adducts

| Adduct | Predicted m/z | Source(s) |

| [M+H]⁺ | 176.05286 | uni.lu |

| [M+Na]⁺ | 198.03480 | uni.lu |

| [M]⁺ | 175.04503 | uni.lu |

| [M-H]⁻ | 174.03830 | uni.lu |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal structure for this compound is not publicly available, XRD studies on related materials provide valuable insights into the expected solid-state packing and structure.

In copolymers of thiophene and aniline, XRD patterns have shown peaks in the low-angle region (2θ = 12°-22°). jept.de One study identified a peak corresponding to a d-spacing of 4.04 Å, which is a reasonable distance for the π-π stacking of thiophene-based conjugated polymer chains. jept.de The presence of broad peaks often suggests that the material has significant amorphous regions. jept.de

Polymer Chemistry and Advanced Materials Science Applications

Synthesis and Characterization of Conductive Polymers

The polymerization of 3-(thiophen-2-yl)aniline and its derivatives can be achieved through several methods, leading to the formation of homopolymers and copolymers with tailored properties.

Homopolymerization and Copolymerization of 3-(Thiophen-2-yl)aniline Derivatives

Homopolymerization of 3-(thiophen-2-yl)aniline derivatives and their copolymerization with other monomers, such as aniline (B41778), are key strategies to develop new conductive polymers. For instance, copolymers of thiophene (B33073) and aniline have been synthesized to create donor-acceptor structures within the polymer backbone. researchgate.netmdpi.com In these structures, aniline typically acts as the electron donor and thiophene as the electron acceptor. mdpi.comjept.de This combination can lead to polymers with enhanced conductivity compared to their respective homopolymers. mdpi.com

The synthesis of copolymers can be achieved through various techniques, including chemical and electrochemical methods. researchgate.netresearchgate.net One approach involves the use of atmospheric pressure plasma jets, which has been successfully employed to deposit thin films of thiophene and aniline copolymers (TAC). mdpi.comscilit.com The properties of the resulting copolymer films, such as nanoparticle size and film thickness, can be controlled by adjusting the blending ratio of the aniline and thiophene monomers. mdpi.comscilit.com

Furthermore, copolymers of 3-substituted thiophenes have been prepared and characterized, demonstrating the versatility of this class of monomers. documentsdelivered.com The incorporation of different substituents on the thiophene ring allows for the fine-tuning of the polymer's properties.

Oxidative Polymerization Techniques (Chemical and Electrochemical)

Oxidative polymerization is a primary method for synthesizing polymers from 3-(thiophen-2-yl)aniline and its derivatives. This process can be carried out either chemically or electrochemically. researchgate.netacs.org

Chemical Oxidative Polymerization: This technique often employs an oxidizing agent, such as iron(III) chloride (FeCl3), to initiate the polymerization of monomers. researchgate.net For example, new polymers have been synthesized by reacting thiophene or 3-alkylthiophenes with aniline in a donor-acceptor structure using FeCl3. researchgate.net The resulting polymers have been characterized by various spectroscopic techniques. researchgate.net

Electrochemical Oxidative Polymerization: In this method, the polymerization is initiated by an applied electrical potential. Aniline and its derivatives can be polymerized electrochemically in acidic solutions. jept.de The electropolymerization of 3-(N-alkylamino)thiophenes, which are structural hybrids of thiophene and aniline, has been studied to understand the polymerization mechanism. researchgate.netacs.org It has been proposed that oxidation occurs through the removal of a nitrogen lone pair electron, leading to the formation of a poly(alpha-alpha'-thiophene) backbone. researchgate.netacs.org However, the large difference in the oxidation potentials of aniline and thiophene can make their direct electrochemical copolymerization challenging, sometimes resulting in the formation of a polyaniline film alongside a polythiophene film. jept.de

Influence of Monomer Structure on Polymerization Pathways

The structure of the monomer plays a crucial role in determining the polymerization pathway and the properties of the resulting polymer. The presence of both aniline and thiophene moieties within the same molecule, as in 3-(thiophen-2-yl)aniline, creates a unique monomer with dual reactivity. jept.de

Studies on thiophene-substituted anilines have shown that polymerization can occur selectively through the aniline unit. researchgate.net The position of the linkage between the aniline and thiophene rings also influences the final polymer structure and properties.

The presence of substituents on the aniline or thiophene rings can significantly affect the polymerization process and the characteristics of the final polymer. For instance, N-alkylanilines tend to produce polymers of low molecular weight, with conductivity dependent on the size of the alkyl group. nih.gov Similarly, functionalizing thiophene at the 3-position with groups like alkyl chains can enhance the solubility of the resulting polymer without significantly altering its conductivity. researchgate.net

Physicochemical Properties of Derived Polymeric Materials

Polymers derived from 3-(thiophen-2-yl)aniline exhibit distinct electronic, optical, and processing characteristics that are of significant interest for materials science applications.

Electronic and Optical Characteristics (e.g., Bandgap)

The electronic and optical properties of polymers derived from 3-(thiophen-2-yl)aniline are intrinsically linked to their molecular structure, particularly the degree of π-conjugation along the polymer backbone.

The UV-Vis absorption spectra of copolymers of thiophene and aniline show characteristic bands corresponding to π-π* transitions. jept.de A red shift in the absorption maximum is often observed in these copolymers compared to the homopolymers, suggesting a more extended π-conjugation and a more ordered structure. jept.de The bandgap of polythiophene, a related polymer, is known to decrease as the degree of polymerization increases, approaching a value of approximately 2.0 eV. mdpi.com For instance, poly(3-hexylthiophene) (P3HT) has a reported bandgap of about 2.1 eV. researchgate.net

The introduction of substituents can also tune the electronic and optical properties. For example, theoretical studies on poly(3-thiophen-3-yl-acrylic acid methyl ester) have shown that small chemical modifications in the side group can alter the electronic properties. researchgate.net

| Polymer | Key Electronic/Optical Property | Reference |

| Poly(thiophene-aniline) Copolymer | Red-shifted absorption maximum indicating extended π-conjugation. | jept.de |

| Polythiophene | Bandgap approaches ~2.0 eV with increasing polymerization degree. | mdpi.com |

| Poly(3-hexylthiophene) (P3HT) | Bandgap of approximately 2.1 eV. | researchgate.net |

Solubility and Processability of Functionalized Polyanilines

A significant challenge with many conducting polymers, including polyaniline and polythiophene, is their limited solubility in common organic solvents, which hinders their processability. jept.de Functionalization of the monomer is a key strategy to overcome this limitation.

Introducing flexible side chains, such as alkyl groups, onto the polymer backbone can significantly enhance solubility. For instance, the introduction of an aliphatic chain to thiophene-aniline copolymers has been shown to increase their solubility. researchgate.net Similarly, modifying the alkyl group in the side chain of polyaniline is an effective method to improve its solubility in various solvents. nih.gov

Advanced Functional Material Applications

The versatile properties of polymers derived from 3-(thiophen-2-yl)aniline make them suitable for a range of advanced functional material applications, from energy conversion to biosensing.

Thiophene-aniline based polymers are investigated as donor materials in organic solar cells (OSCs) due to their favorable electronic properties and potential for high processability. researchgate.net The combination of an electron donor (aniline) and an electron acceptor (thiophene) in the polymer backbone is a key strategy in designing materials for OSCs. mdpi.com

In a study of isomers, photovoltaic devices constructed with poly(4-(2-thiophen)aniline) (P4,2TA) showed a higher photovoltaic yield than those made with poly(4-(3-thiophen)aniline) (P4,3TA). researchgate.net This difference was attributed to the way molecular geometry affects the crystallinity and surface morphology of the polymer films, which are crucial for efficient charge separation and transport. researchgate.net The introduction of a thiazole (B1198619) unit into a related donor molecule, N,N-Diphenyl-4-(thieno[3,2-b]thiophene-2-yl)aniline, was found to lower the HOMO energy level, leading to an increased open-circuit voltage and a high power-conversion efficiency (PCE) of up to 6.6%. sci-hub.ru Furthermore, other complex small molecules with thiophene-based structures have achieved PCEs as high as 9.20% without requiring extra treatments, demonstrating the promise of this material class. nih.gov

Table 2: Performance of Organic Solar Cells (OSCs) Featuring Thiophene-Aniline Derivatives

| Donor Material | Device Structure/Acceptor | Open-Circuit Voltage (VOC) | Power Conversion Efficiency (PCE) | Reference(s) |

| DTTz¹ | Bulk Heterojunction / C60 | 0.96 V | 5.5% | sci-hub.ru |

| DTTz¹ | Planar-mixed / C60 | 0.94 V | 6.6% (potential) | sci-hub.ru |

| BDTT-S-TR² | Bulk Heterojunction / PC70BM | N/A | 9.20% | nih.gov |

| PBDB-T-2F³ | Bulk Heterojunction / SRID-4F | 0.846 V | 13.05% | mdpi.com |

| ¹DTTz: 2-((2-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)thiazol-5-yl)methylene)malononitrile | ||||

| ²BDTT-S-TR: A 2D-conjugated small molecule with alkylthio-thienyl-conjugated side chains | ||||

| ³PBDB-T-2F: A polymer containing thiophene units; used with a selenophene-based acceptor (SRID-4F) |

Conducting polymers are excellent candidates for transducers in biosensors, as they can effectively convert biochemical signals into measurable electronic signals. nih.gov Their ability to act as mixed conductors (transporting both ions and electrons) and their general biocompatibility are significant advantages. nih.gov Polymers with functional groups, such as carboxylic acids, are particularly useful as they allow for the covalent attachment of biomolecules like enzymes.

A notable example is the use of a thiophene copolymer, poly(3-hexylthiophene-co-3-thiopheneacetic acid) (P(3HT-co-3TAA)), to construct a potentiometric biosensor for urea (B33335). nih.gov In this work, the enzyme urease was covalently bonded to the polymer film surface using carbodiimide (B86325) coupling chemistry. nih.gov The resulting enzyme-polymer matrix was ableto detect urea concentrations up to approximately 5 mM, which covers the typical range for urea in blood serum (1.3 to 3.5 mM). This demonstrates the suitability of thiophene-based polymers as immobilization matrices for creating stable and effective biosensors. nih.gov

Polymers derived from thiophene and aniline are promising materials for chemical sensors, especially for detecting various gases. The sensing mechanism generally relies on the interaction between the gas molecules and the polymer film, which modulates the polymer's electrical conductivity. The morphology of the polymer film plays a crucial role in sensor performance, with porous structures that have a large surface area being highly desirable. lettersonmaterials.com

Polymers based on poly(3-hexylthiophene) (P3HT), a well-studied polythiophene derivative, have been successfully used in organic field-effect transistors (OFETs) for gas detection. mdpi.commdpi.com For instance, creating an ultrathin, nanoporous P3HT film significantly enhanced the diffusion and interaction of nitric oxide (NO) gas, leading to improved sensor performance, including higher responsivity and a lower limit of detection (~0.5 ppm), compared to non-porous films. mdpi.com Similarly, composites of P3HT with materials like molybdenum disulfide have been shown to be effective in detecting ammonia (B1221849) (NH₃) at room temperature. researchgate.net Research on polyaniline derivatives has also established their potential for sensing ammonia and humidity, with performance being directly linked to the film's surface morphology. lettersonmaterials.comlettersonmaterials.com These findings suggest that poly(3-(thiophen-2-yl)aniline), which combines structural features of both parent polymers, is a strong candidate for developing sensitive and selective gas sensing devices.

Table 3: Performance of Gas Sensors Based on Thiophene-Containing Polymers

| Polymer Material | Sensor Type | Target Analyte | Key Performance Metrics | Reference(s) |

| Nanoporous P3HT | OFET | Nitric Oxide (NO) | Responsivity: ~42% (at 10 ppm); LOD: ~0.5 ppm | mdpi.com |

| P3HT/MoS₂ Nanocomposite | OFET | Ammonia (NH₃) | Sensitive and selective at room temperature | researchgate.net |

| PBTTT-C14 | Thin-Film Transistor | Ammonia (NH₃) | Highly responsive (>61%) and selective | researchgate.net |

| Polyaniline (Emeraldine Base) | Chemiresistor | Ethyl Alcohol, LPG | High sensitivity compared to other reducing gases | researchgate.net |

Coordination Chemistry and Ligand Design with 3 Thiophen 2 Yl Aniline Derivatives

Design and Synthesis of Novel Ligands Incorporating the Thiophen-2-yl)aniline Moiety

The versatility of the primary amine group on the 3-(thiophen-2-yl)aniline framework allows for its straightforward conversion into various ligand types, most notably Schiff bases and more elaborate polydentate structures.

Schiff bases, containing an azomethine or imine group (-C=N-), are among the most widely studied classes of ligands in coordination chemistry. iosrjournals.org They are typically synthesized through a condensation reaction between a primary amine, such as 3-(thiophen-2-yl)aniline, and an aldehyde or ketone. iosrjournals.orgjocpr.com The reaction is often facilitated by heating in a solvent like ethanol (B145695) or methanol, sometimes with the addition of an acid or base catalyst. iosrjournals.orgjocpr.com

The general synthesis scheme for a Schiff base derived from 3-(thiophen-2-yl)aniline is as follows:

Figure 1. General reaction for the synthesis of a Schiff base ligand from 3-(thiophen-2-yl)aniline.

The properties of the resulting Schiff base ligand can be tuned by varying the R group of the aldehyde or ketone. For instance, using salicylaldehyde (B1680747) introduces a hydroxyl group ortho to the imine, creating a potential N,O-bidentate chelate. jocpr.com The formation of the Schiff base is confirmed by spectroscopic methods, primarily by the appearance of a characteristic stretching vibration for the imine group (ν(C=N)) in the infrared spectrum. iosrjournals.org

While simple Schiff bases of 3-(thiophen-2-yl)aniline can act as bidentate ligands (coordinating through the imine nitrogen and thiophene (B33073) sulfur), more complex, polydentate architectures can be designed to create specific coordination environments for metal ions. unam.mx These larger ligands can enforce particular geometries and stabilize metal ions in various oxidation states.

Strategies for creating polydentate ligands from this moiety include:

Incorporating Additional Donor Groups: The aldehyde or amine precursor can be functionalized with additional coordinating groups like pyridyl, phenol, or other heteroaromatic systems. For example, ligands combining 2,6-bis(imino)pyridine and (imino)pyridine moieties have been synthesized to create potentially pentadentate nitrogen donor ligands. unam.mx

Creating Multi-Component Structures: Reactions with dialdehydes or molecules containing multiple carbonyl groups can link two or more 3-(thiophen-2-yl)aniline units, resulting in large, flexible or rigid polydentate ligands capable of binding multiple metal centers.

These advanced ligand designs are crucial for applications in catalysis and materials science, where the precise control of the metal's coordination sphere is paramount. unam.mx

Synthesis and Characterization of Metal Complexes

Ligands derived from 3-(thiophen-2-yl)aniline readily form complexes with a variety of transition metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Metal complexes are generally prepared by mixing stoichiometric amounts of the thiophene-based ligand and a metal salt, such as a chloride or acetate, in a solvent like ethanol or methanol. nih.gov The reaction mixture is often heated under reflux for several hours, after which the resulting solid complex can be isolated by filtration. jocpr.com

A wide range of transition metal complexes with thiophene-derived Schiff base ligands have been synthesized and studied, including those of Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov For instance, distorted tetrahedral complexes of Zn(II) and square planar or octahedral complexes of Ni(II) have been reported with analogous systems. researchgate.netnih.gov The resulting complexes are often colored, air-stable solids. researchgate.net

Spectroscopic techniques are essential for confirming the successful coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)). This band, typically found around 1600-1640 cm⁻¹ in the free ligand, often shifts to a lower frequency upon complexation, indicating that the lone pair of electrons on the imine nitrogen is involved in forming a coordinate bond with the metal. nih.gov Furthermore, the appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, further confirming the formation of the complex. nih.govuobasrah.edu.iq

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of the metal complexes provide valuable information. The high-intensity bands in the UV region, corresponding to π→π* and n→π* transitions within the ligand, may shift upon coordination. researchgate.net More significantly, for d-block metals like Cu(II), Ni(II), and Co(II), new, lower-intensity bands appear in the visible region. These bands arise from d-d electronic transitions and are characteristic of the metal ion and the geometry of the coordination sphere. nih.govnih.gov For example, copper(II) complexes in tetragonally distorted octahedral fields typically show a broad band around 650-700 nm. nih.gov

The table below summarizes typical spectroscopic shifts observed upon complexation for analogous thiophene-based Schiff base ligands.

| Spectroscopic Technique | Free Ligand (Typical) | Metal Complex (Typical Change) | Inference |

| FT-IR | ν(C=N): ~1625 cm⁻¹ | Shift to lower frequency (e.g., ~1605 cm⁻¹) | Coordination via imine nitrogen. nih.gov |

| - | New bands: 450-550 cm⁻¹ | Formation of M-N/M-O bonds. uobasrah.edu.iq | |

| UV-Vis | Ligand-centered π→π* bands (e.g., <400 nm) | Shift in wavelength and/or intensity | Perturbation of ligand orbitals by metal. |

| No bands in visible region | New d-d transition bands (e.g., 500-800 nm) | Confirms presence of transition metal in a specific coordination environment. nih.gov |

This table presents generalized data based on findings for structurally related thiophene-based Schiff base complexes.

The stoichiometry (metal-to-ligand ratio) and the three-dimensional arrangement of the ligands around the central metal ion (coordination geometry) are determined using a combination of analytical and spectroscopic methods.

Stoichiometry: Elemental analysis (C, H, N) is the primary method used to confirm the empirical formula of the synthesized complexes and thus the metal-to-ligand ratio. nih.gov

Coordination Geometry:

Magnetic Susceptibility and Electronic Spectra: These methods are powerful for assigning geometry. For example, Ni(II) complexes can be distinguished based on their magnetic properties; octahedral and tetrahedral geometries are paramagnetic, while square planar geometries are typically diamagnetic. researchgate.net The energy and pattern of d-d transition bands in the UV-Vis spectrum are highly indicative of the coordination environment (e.g., tetrahedral vs. octahedral). nih.govresearchgate.net

The following table details the coordination geometries determined for metal complexes of analogous thiophene-based ligands using various methods.

| Metal Ion | Method | Deduced Geometry | Reference |

| Zn(II) | X-ray Diffraction | Distorted Tetrahedral | nih.gov |

| Cu(II) | Electronic Spectra | Distorted Tetrahedral / Square Planar | researchgate.net |

| Ni(II) | Magnetic Moment / Electronic Spectra | Octahedral / Tetrahedral | researchgate.net |

| Co(II) | Electronic Spectra | Tetrahedral / Octahedral | researchgate.net |

This table is compiled from studies on various thiophene-derived Schiff base complexes.

Investigation of Metal-Ligand Interactions and Bonding

The coordination chemistry of ligands derived from 3-(thiophen-2-yl)aniline is rich and varied, owing to the multiple potential donor sites within the molecule. The aniline (B41778) nitrogen atom, the thiophene sulfur atom, and the π-system of the thiophene ring can all participate in bonding with a metal center. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other functional groups on the ligand, and the reaction conditions. Researchers employ a combination of spectroscopic and analytical techniques to elucidate the nature of these metal-ligand interactions and determine the geometry of the resulting coordination compounds.

A series of metal complexes using ligands derived from thiophene and aniline, such as 2,3-di-(2΄-thiophenoyloxy)aniline and 3,4-di-(2΄-thiophenoyloxy)aniline, have been synthesized with various divalent metal ions including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). rdd.edu.iqresearchgate.net Spectroscopic analysis is crucial in determining the binding sites of the ligand. In the infrared (IR) spectra of these complexes, a decrease in the frequency of the carbonyl group (υ(C=O)) vibration compared to the free ligand indicates its involvement in coordination with the metal ion. researchgate.net Conversely, the N-H stretching vibration often remains unchanged, suggesting the aniline amine group is not directly involved in coordination in these specific Schiff base derivatives. researchgate.net The appearance of new bands at lower frequencies can be assigned to metal-sulfur (M-S) vibrations, confirming the participation of the thiophene sulfur in the coordination sphere. researchgate.net

Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide insight into the geometry of the complexes. For instance, magnetic moment and electronic spectra data have indicated that complexes of Co(II), Ni(II), Cu(II), and Zn(II) with certain thiophene-aniline derivatives adopt octahedral or distorted octahedral geometries. rdd.edu.iqresearchgate.netmdpi.com In other cases, a tetrahedral environment around the metal center is suggested. rdd.edu.iqresearchgate.net X-ray diffraction studies on single crystals of related thiophene-derived Schiff base complexes have provided definitive structural evidence, confirming distorted tetrahedral geometries for Zn(II) and Cd(II) complexes, where the ligand coordinates to the metal in a bidentate fashion through the imine nitrogen and the thiophene sulfur. nih.gov

| Metal Complex | Ligand Type | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| [Co(L¹)Cl₂] | 2,3-di-(2΄-thiophenoyloxy)aniline | υ(C=O) shift, υ(M-S) ~392 | - | - | Tetrahedral/Octahedral | rdd.edu.iqresearchgate.net |

| [Ni(L)Cl(H₂O)₃]·H₂O | Schiff base from p-amino aniline | υ(C=N) shift 1645 → 1621 | 452 | 2.7 | Octahedral | mdpi.com |

| [Cu(L)Cl(H₂O)₃]·H₂O | Schiff base from p-amino aniline | υ(C=N) shift | 464, 620 | 1.60 | Tetragonally Distorted Octahedral | mdpi.com |

| [Zn(DE)Cl₂] | Thiophene-derived Schiff Base | υ(C=N) shift, υ(C-S-C) shift | 380 (MLCT) | Diamagnetic | Distorted Tetrahedral | nih.govacs.org |

| [Cd(DE)Br₂] | Thiophene-derived Schiff Base | υ(C=N) shift, υ(C-S-C) shift | - | Diamagnetic | Distorted Tetrahedral | nih.gov |

Applications of Derived Coordination Compounds in Catalysis and Materials Science

The unique electronic and structural features of coordination compounds derived from 3-(thiophen-2-yl)aniline and its analogues make them promising candidates for a range of applications, particularly in the fields of catalysis and materials science.

Catalysis

The ability of thiophene-containing ligands to coordinate with transition metals is of significant interest for catalysis. The azomethine group in Schiff bases derived from these ligands can play a role in controlling the performance of the central metal ion in catalytic reactions such as the hydrogenation of olefins and the ring-opening polymerization of cyclic olefins. acs.org The coordination environment, which can be fine-tuned by modifying the ligand structure, is critical for catalytic activity.

A major area of industrial relevance is hydrodesulfurization (HDS), a catalytic process used to remove sulfur from fossil fuels. researchgate.net Thiophene and its derivatives are model compounds for the organosulfur contaminants found in petroleum. Understanding the coordination of thiophene to metal surfaces is key to designing more efficient HDS catalysts. researchgate.net Studies on discrete metal complexes help elucidate the binding modes, such as π-coordination through the aromatic ring or σ-bonding via the sulfur atom, which are believed to be key intermediate steps in the desulfurization pathway. researchgate.net Palladium complexes, in particular, are known for their catalytic prowess. For example, palladium(II) complexes with tetrahydrothiophene-functionalized N,S-heterocyclic carbene ligands have been synthesized and characterized, showcasing the diverse catalytic architectures possible. nih.gov

Materials Science

In materials science, thiophene-aniline derivatives are valuable precursors for creating functional materials with novel electronic and physical properties.

Conductive Polymers: Thiophene-substituted anilines can be used to produce conductive polymers. researchgate.net These materials combine the properties of polyaniline and polythiophene, leading to potential applications in organic electronics. For instance, a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material has been synthesized via an in situ polymerization method, demonstrating the creation of advanced polymer-metal composites. sigmaaldrich.com Such materials are explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govvulcanchem.com

Functional Fabrics: Metal complexes of thiophene-aniline Schiff bases have been successfully used to modify the surface of cotton fabrics. mdpi.com These modifications can impart valuable properties to the textile, such as enhanced UV protection and significant antimicrobial activity against various bacteria. mdpi.comnih.gov The complexes can be deposited onto the fabric surface, creating a durable and functional finish. mdpi.com

Antimicrobial Agents: The coordination compounds themselves have shown potent biological activity. Complexes of copper, zinc, and cadmium with thiophene-derived Schiff bases have demonstrated higher activity against bacteria like Escherichia coli and Staphylococcus aureus than the free ligands. nih.gov This enhancement is often attributed to the chelation process, which increases the lipophilic character of the compounds, facilitating their transport across microbial cell membranes. nih.gov

| Application Area | Compound/Complex Type | Specific Use / Finding | Reference |

|---|---|---|---|

| Catalysis | Thiophene Schiff Base Complexes | Potential for olefin hydrogenation and ring-opening polymerization. | acs.org |

| Organometallic Thiophene Complexes | Models for understanding hydrodesulfurization (HDS) catalyst mechanisms. | researchgate.net | |

| Materials Science | Poly[4-(thiophen-3yl)-aniline] Composites | Used as conductive polymers for organic electronics (OLEDs, OFETs). | researchgate.netsigmaaldrich.comnih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) Schiff Base Complexes | Modification of cotton fabrics to provide UV protection. | mdpi.com | |

| Cu(II), Zn(II), Cd(II) Thiophene Schiff Base Complexes | Antimicrobial agents and coatings with activity against E. coli and S. aureus. | nih.gov |

Specific Research Domains and Prospective Directions

Role as a Chemical Building Block in Diverse Synthetic Pathways

The presence of both an aromatic amine and a thiophene (B33073) ring makes 3-(Thiophen-2-yl)aniline hydrochloride a valuable precursor in the synthesis of a wide array of organic molecules. The amine group can be readily diazotized or participate in coupling reactions, while the thiophene ring offers sites for electrophilic substitution and metal-catalyzed cross-coupling reactions.

Formazans are a class of intensely colored compounds with a characteristic N=N-C=N-NH- chain and are known for their diverse biological activities. The synthesis of formazans typically involves the coupling of a diazonium salt with a hydrazone. echemcom.comnih.gov this compound can serve as a precursor for the diazonium salt component in this synthesis.

The general procedure involves the diazotization of the aniline (B41778) derivative in the presence of a mineral acid and sodium nitrite (B80452) at low temperatures (0-5 °C). rsc.orgsurfacesciencelab.com The resulting diazonium salt is then coupled with a suitable hydrazone, such as benzaldehyde (B42025) phenylhydrazone, in a basic medium to yield the corresponding formazan (B1609692). rsc.org The thiophene moiety in the resulting formazan derivative is expected to influence its electronic properties and biological activity.

Table 1: General Conditions for Formazan Synthesis from Aromatic Amines

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Diazotization | Substituted aryl amine, HCl/H₂O, NaNO₂, 0-5 °C | Formation of the diazonium salt |

| Coupling | Benzaldehyde phenylhydrazone, Pyridine, <10 °C | Reaction with the diazonium salt to form the formazan |

| Work-up | Ice-cold water, Filtration, Washing | Isolation and purification of the formazan product |

This table presents a generalized protocol based on established methods for formazan synthesis. rsc.org

The bifunctional nature of 3-(Thiophen-2-yl)aniline allows it to be a key intermediate in the synthesis of various complex organic structures, including fused heterocyclic systems and polymers. Thiophene-fused heterocycles are of significant interest due to their broad spectrum of biological activities. researchgate.net

For instance, the amine group can be acylated and then subjected to cyclization reactions to form fused nitrogen-containing heterocycles. Furthermore, both the aniline and thiophene rings can be functionalized through halogenation, enabling subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce additional complexity. These reactions are instrumental in building larger, conjugated systems with potential applications in materials science. researchgate.net

Fundamental Studies on Surface Chemistry and Interface Phenomena

The interaction of organic molecules with surfaces is a critical area of research with applications in catalysis, sensors, and molecular electronics. The presence of both a sulfur-containing thiophene ring and a nitrogen-containing aniline group in 3-(Thiophen-2-yl)aniline suggests a strong affinity for various surfaces, particularly metal substrates.

While specific studies on the adsorption of this compound are not extensively documented, research on related molecules provides valuable insights. Thiophene and its derivatives are known to adsorb on metal surfaces through the sulfur atom, leading to the formation of self-assembled monolayers (SAMs). surfacesciencelab.com Similarly, aniline and its derivatives can interact with surfaces through the nitrogen lone pair or the π-system of the aromatic ring. tue.nl

Theoretical studies, often employing Density Functional Theory (DFT), can predict the adsorption geometries, energies, and electronic structure of such molecules on different substrates. tue.nluni-ulm.de For 3-(Thiophen-2-yl)aniline, it is anticipated that the adsorption behavior would be a complex interplay of the interactions of both the thiophene and aniline moieties with the surface. The specific orientation and binding strength would depend on the nature of the substrate, the solvent, and the presence of other functional groups. Experimental techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) could provide detailed information on the surface-adsorbate interactions.

Exploration of Optical and Electronic Functionalities in Designed Systems

Thiophene- and aniline-based materials are well-known for their interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. rsc.org The combination of an electron-rich thiophene ring and an aniline moiety in 3-(Thiophen-2-yl)aniline creates a donor-acceptor or donor-donor system, depending on the electronic nature of the rest of the molecule, which can lead to tunable optical and electronic properties.

The UV-Vis absorption and fluorescence emission of derivatives of 3-(Thiophen-2-yl)aniline are expected to be sensitive to the substitution pattern and the solvent polarity. beilstein-journals.org For instance, the introduction of electron-withdrawing or electron-donating groups on either the thiophene or the aniline ring can modulate the intramolecular charge transfer (ICT) characteristics, leading to shifts in the absorption and emission maxima.

Furthermore, polymers derived from 3-(Thiophen-2-yl)aniline, such as poly(3-(thiophen-2-yl)aniline), are expected to be conducting materials. mdpi.comjept.de The conductivity of such polymers can be tuned by doping and by modifying the polymer structure. The electrochemical properties of these materials can be investigated using techniques like cyclic voltammetry to determine their redox behavior and potential for use in electronic devices. jept.de

Table 2: Expected Optical and Electronic Properties of Thiophene-Aniline Systems

| Property | Influencing Factors | Potential Applications |

|---|---|---|

| UV-Vis Absorption | Substitution pattern, Solvent polarity, Conjugation length | Dyes, Optical sensors |

| Fluorescence | Intramolecular charge transfer, Molecular rigidity | Organic light-emitting diodes (OLEDs), Fluorescent probes |

| Conductivity | Doping level, Polymer structure and morphology | Organic field-effect transistors (OFETs), Conductive coatings |

This table summarizes the general properties and potential applications of materials based on thiophene-aniline structures, which can be extrapolated to systems derived from this compound.

Future Research Directions in Synthetic Methodology and Material Development

The potential of this compound as a versatile chemical building block opens up several avenues for future research.

In the area of synthetic methodology , the development of novel and efficient routes to functionalized derivatives of 3-(Thiophen-2-yl)aniline is of great interest. This includes the exploration of regioselective functionalization of the thiophene and aniline rings to create a library of compounds with diverse substitution patterns. Furthermore, the application of this building block in multicomponent reactions and flow chemistry could lead to more sustainable and scalable synthetic processes for complex molecules.

In material development , future research could focus on the synthesis and characterization of novel polymers and small molecules derived from this compound for applications in organic electronics. This includes the design of materials with optimized charge transport properties for OFETs, high quantum yields for OLEDs, and specific sensing capabilities for chemical and biological sensors. The investigation of the self-assembly of these materials into well-defined nanostructures could also lead to enhanced device performance. Additionally, the exploration of their nonlinear optical properties could open up applications in photonics.

Q & A

Q. What are the key spectroscopic techniques for characterizing 3-(Thiophen-2-yl)aniline hydrochloride?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the aniline (-NH) and thiophene moieties. The aromatic protons in the thiophene ring (δ 6.8–7.5 ppm) and aniline protons (δ ~6.5 ppm) can be differentiated .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 258.75 (CHClN) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify N-H stretching (~3400 cm) and aromatic C=C/C-S bonds (1600–1450 cm) .

Q. What laboratory synthesis methods are suitable for preparing this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 3-aminophenylboronic acid with 2-bromothiophene under Suzuki-Miyaura coupling conditions (Pd catalyst, base) to form the thiophene-aniline intermediate, followed by HCl salification .

- Protection-Deprotection : Protect the aniline group with acetyl chloride, perform Friedel-Crafts alkylation with thiophene derivatives, then hydrolyze and treat with HCl .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at controlled room temperature (20–25°C) away from oxidizing agents .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Conduct reactions in a fume hood due to potential amine volatility .

- Waste Disposal : Neutralize with dilute acetic acid before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer :

- HPLC-MS : Use reversed-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Compare retention times and MS/MS spectra against reference standards like duloxetine-related impurities (e.g., thiophene-oxidized byproducts) .

- Limit Tests : Employ ion chromatography (IC) for chloride counterion quantification and ensure compliance with ICH Q3A/B guidelines .

Q. How can reaction yields be optimized for thiophene-containing aniline derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos for Suzuki couplings. Optimize solvent (toluene/EtOH) and temperature (80–100°C) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR. Adjust stoichiometry of thiophene reagents to minimize side reactions (e.g., dimerization) .

Q. What computational approaches predict the reactivity of this compound in synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian to model transition states for coupling reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under reaction conditions .

Q. How does pH affect the stability of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolyzed aniline) via LC-MS.

- pH-Dependent Degradation : In acidic media (pH < 3), the compound shows higher stability due to protonation of the amine group. In alkaline conditions (pH > 8), deprotonation leads to oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.